(2E)-2-{[(3,4-dichlorophenyl)amino](hydroxy)methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
The compound (2E)-2-{(3,4-dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile is a structurally complex nitrile derivative featuring a pentanenitrile backbone with a 4,4-dimethyl-3-oxo group. Its distinguishing substituents include a (3,4-dichlorophenyl)amino group and a hydroxyl moiety attached to a methylidene unit in the E-configuration.
Properties
IUPAC Name |
(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-hydroxy-4,4-dimethylpent-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)12(19)9(7-17)13(20)18-8-4-5-10(15)11(16)6-8/h4-6,19H,1-3H3,(H,18,20)/b12-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKIFLTYOHCQKX-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC(=C(C=C1)Cl)Cl)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-{(3,4-dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Properties
- Molecular Formula : C14H15ClN2O
- Molecular Weight : 270.73 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in adenoviruses. It functions by targeting viral DNA replication processes, which is crucial for viral proliferation .
- Antimicrobial Properties : The presence of the hydroxy and amino groups in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
Case Studies
- Adenovirus Inhibition :
- Antimicrobial Testing :
Data Table: Biological Activity Overview
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of this compound in treating infections caused by resistant strains of bacteria and viruses. Its dual action as both an antiviral and antimicrobial agent positions it as a candidate for further development in therapeutic applications.
Structure-Activity Relationship (SAR)
The substitution pattern on the phenyl ring significantly affects the biological activity of the compound. For instance, variations in the chlorination pattern have been shown to enhance antiviral potency while maintaining low toxicity levels .
Scientific Research Applications
Biological Activities
Research indicates that compounds with structural similarities to **(2E)-2-{(3,4-dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile often exhibit significant biological activities. These include:
- Antimicrobial Properties : The presence of the dichlorophenyl moiety suggests potential antibacterial and antifungal activities.
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation in various studies.
- Enzyme Inhibition : The hydroxy and amino groups may interact with specific enzymes, such as acetylcholinesterase, potentially leading to therapeutic applications in neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study on structurally related compounds demonstrated that modifications to the amino and hydroxy groups can enhance anticancer properties. Compounds exhibiting similar structures were tested against breast cancer cell lines (e.g., MCF-7), showing promising results in terms of reduced cell viability and induction of apoptosis .
- Enzyme Inhibition Studies : Research has shown that compounds with similar functional groups can act as effective inhibitors of acetylcholinesterase, which is crucial for treating conditions like Alzheimer’s disease. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .
Chemical Reactions Analysis
Key Reaction Types
The compound participates in several reaction pathways, driven by its functional groups:
Nucleophilic Substitution at the Nitrile Group
The nitrile moiety undergoes nucleophilic substitution under basic or acidic conditions:
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Hydrolysis : Conversion to carboxylic acids or amides via acid-/base-catalyzed hydrolysis (e.g., using H<sub>2</sub>SO<sub>4</sub> or NaOH).
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Reduction : Catalytic hydrogenation (e.g., H<sub>2</sub>/Raney Ni) yields primary amines.
Aldol Condensation at the Ketone
The α,β-unsaturated ketone participates in aldol condensation reactions, forming extended conjugated systems. For example:
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Reaction with aldehydes in acetonitrile under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) generates β-hydroxy ketone intermediates, which dehydrate to α,β-unsaturated products .
Hydroxy Group Reactivity
The hydroxy group (-OH) can be functionalized via:
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Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of a base.
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Acylation : Formation of esters or ethers using acyl chlorides (e.g., AcCl).
Electrophilic Aromatic Substitution
The 3,4-dichlorophenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the amino group, influenced by electron-withdrawing chlorine substituents.
Aldol Condensation Mechanism
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Enolate Formation : The ketone’s α-hydrogen is deprotonated by a base (e.g., K<sub>2</sub>CO<sub>3</sub>), forming an enolate ion.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of an aldehyde.
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Dehydration : The β-hydroxy ketone intermediate loses water to form an α,β-unsaturated product .
Nitrile Hydrolysis Mechanism
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Acidic Conditions : Protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which tautomerizes to an amide or carboxylic acid.
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Basic Conditions : Direct hydroxide attack on the nitrile carbon, yielding an amide intermediate.
Comparison with Structurally Similar Compounds
Experimental Conditions
Analytical Characterization
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
| Compound Name (IUPAC) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| (2E)-2-{(3,4-Dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile (Target) | (3,4-Dichlorophenyl)amino, hydroxyl | C15H14Cl2N2O2 | 343.20* | High lipophilicity; potential bioactivity due to dichlorophenyl and hydroxyl groups. |
| (2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile | 4-Hydroxyphenyl | C14H15NO2 | 229.28 | Moderate polarity; possible use in photochemical studies or as a synthetic intermediate. |
| (2E)-2-[(Dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | Dimethylamino | C11H16N2O | 200.26 | Enhanced solubility in polar solvents; thermal sensitivity (requires storage away from heat). |
| (2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile | 2-(1H-Indol-3-yl)ethylamino | C18H21N3O | 295.38 | Bioactive potential (e.g., enzyme inhibition) due to indole moiety. |
| 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile | 2-Chlorophenylamino, methylsulfanyl | C15H17ClN2OS | 308.83 | Increased steric bulk; sulfur may influence metabolic stability or redox activity. |
*Calculated based on structural similarity to analogs.
Key Comparative Insights
Substituent-Driven Lipophilicity: The target compound’s 3,4-dichlorophenyl group confers higher lipophilicity compared to the 4-hydroxyphenyl analog and dimethylamino derivative . This property may enhance membrane permeability in biological systems but reduce aqueous solubility.
The dimethylamino group in introduces basicity, which could stabilize protonated forms in acidic environments.
Bioactivity and Safety: The indole-containing compound may exhibit serotonin-like bioactivity due to its structural resemblance to tryptamine derivatives. Safety profiles vary: the dimethylamino derivative requires precautions against thermal degradation, while the methylsulfanyl analog may pose stability challenges under oxidizing conditions.
Synthetic Utility: The 4-hydroxyphenyl analog is widely used as a photostable intermediate in organic synthesis, whereas the dimethylamino variant serves as a precursor for heterocyclic compounds.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
- Mannich Base Synthesis : The compound’s α,β-unsaturated ketone backbone suggests similarities to Mannich base derivatives. A stepwise approach involving condensation of 3,4-dichloroaniline with a β-ketonitrile precursor (e.g., 4,4-dimethyl-3-oxopentanenitrile) under acidic conditions is recommended. Temperature control (60–80°C) and solvent selection (e.g., ethanol or acetonitrile) are critical to avoid side reactions like hydrolysis .
- Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., molar ratios, catalyst loading). For example, highlights controlled copolymerization via APS-initiated radical pathways, which could inspire pH and initiator optimization for similar imine-forming reactions .
Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?
Answer:
- FT-IR/Raman : Identify key functional groups:
- NMR : ¹H/¹³C NMR to confirm E/Z configuration and substituent positions. For example, uses DEPT-135 to resolve methylene and quaternary carbons in similar enones .
- HPLC-MS : Monitor purity and detect intermediates. Use reverse-phase C18 columns with acetonitrile/water gradients for resolution .
Advanced: How can Density Functional Theory (DFT) predict electronic properties and reaction pathways?
Answer:
- Computational Setup : Employ Gaussian 09/B3LYP/6-311++G(d,p) to model geometry optimization and frontier molecular orbitals (HOMO-LUMO). applied this to analyze charge distribution in dichlorophenyl derivatives, revealing electrophilic sites for nucleophilic attack .
- Reactivity Insights : Compare experimental UV-Vis spectra with TD-DFT results to validate electronic transitions. Discrepancies may indicate solvent effects or conformational flexibility .
Advanced: How to resolve contradictions between experimental data and computational models?
Answer:
- Case Study : If experimental NMR chemical shifts conflict with DFT predictions:
- Statistical Tools : Use Bland-Altman plots or RMSD calculations to quantify agreement between observed and calculated data.
Basic: What stability considerations are critical during storage and handling?
Answer:
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, as notes similar compounds degrade via ketone hydration .
- Decomposition Pathways : Monitor for:
Advanced: How to design in vitro assays for evaluating biological activity?
Answer:
- Anti-inflammatory Testing : Follow ’s protocol for Mannich bases:
- Cytotoxicity Screening : Employ MTT assay on HEK-293 cells. Normalize results to cell viability thresholds (e.g., IC₅₀ > 100 µM for non-toxic profiles).
Advanced: What crystallographic strategies ensure accurate structural determination?
Answer:
- XRD Parameters : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis. resolved a similar enone’s crystal packing via SHELX-97, revealing intermolecular H-bonds influencing stability .
- Refinement : Apply Hirshfeld surface analysis to map van der Waals interactions and π-stacking contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
